Benzo(pqr)tetraphene-3,5-diol

Description

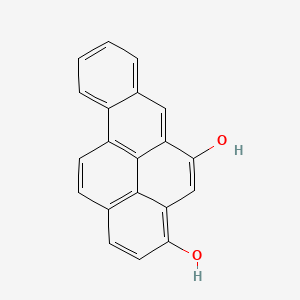

Benzo(pqr)tetraphene-3,5-diol is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused tetracyclic aromatic system with hydroxyl groups at positions 3 and 3. The compound’s hydroxyl groups may influence its solubility and reactivity, distinguishing it from non-polar PAHs like benzo[a]pyrene.

Properties

CAS No. |

99346-48-2 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

benzo[a]pyrene-3,5-diol |

InChI |

InChI=1S/C20H12O2/c21-17-8-6-11-5-7-14-13-4-2-1-3-12(13)9-15-18(22)10-16(17)19(11)20(14)15/h1-10,21-22H |

InChI Key |

ZMRWSJBBPWVEGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=C(C=CC(=C54)C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(pqr)tetraphene-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and hydroxylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Benzo(pqr)tetraphene-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of partially or fully hydrogenated derivatives.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzo(pqr)tetraphene-3,5-diol is used as a model compound in studies of PAHs and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions .

Biology and Medicine: Research on this compound includes its potential biological activity and interactions with biomolecules. Studies have explored its effects on cellular processes and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure contributes to the desirable properties of these materials .

Mechanism of Action

The mechanism of action of Benzo(pqr)tetraphene-3,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

- Benzo[a]pyrene-4,5-diol: This compound, referenced in a 1984 study, exhibits measurable epoxide hydrolase activity in murine liver microsomes (0.82 nmol/mg/min) .

- Benzo[pqr]tetraphen-3-ol : While structurally similar, the absence of a second hydroxyl group and differing substitution patterns likely alter its reactivity and safety profile. The safety data sheet emphasizes caution in handling due to undefined hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.